1-Pyrroline

Beschreibung

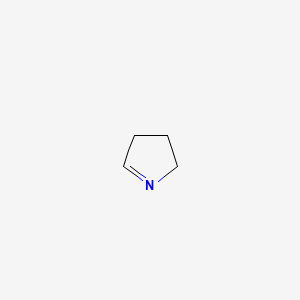

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJHJDDKYZXRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863608 | |

| Record name | 3,4-Dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Pungent ammoniacal odour | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.849-0.855 | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5724-81-2 | |

| Record name | 1-Pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(1)-Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SK2I7766O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Pyrroline chemical structure and properties

An In-depth Technical Guide to 1-Pyrroline: Chemical Structure, Properties, and Experimental Considerations

Introduction

This compound, also known as 3,4-dihydro-2H-pyrrole, is a five-membered, nitrogen-containing heterocyclic compound.[1][2] It belongs to the pyrroline (B1223166) class of cyclic imines, which are formal derivatives of pyrrole (B145914) via hydrogenation.[3] This molecule is of significant interest to researchers in chemistry and biology due to its role as a metabolic intermediate in various organisms, a precursor to important aroma compounds, and a versatile synthetic building block for more complex molecules.[2][4][5] The pyrroline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in many bioactive compounds and serving as a key intermediate for synthesizing pyrroles and pyrrolidines.[2][6]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, reactivity, and biological significance. It includes detailed experimental protocols and data presented in a structured format to support researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

This compound is a cyclic imine with the chemical formula C₄H₇N.[1] Its structure consists of a five-membered ring containing one nitrogen atom and a carbon-nitrogen double bond (C=N) at position 1. The systematic IUPAC name for this compound is 3,4-dihydro-2H-pyrrole.[4]

Key Identifiers:

-

Molecular Formula: C₄H₇N[4]

-

IUPAC Name: 3,4-dihydro-2H-pyrrole[4]

-

CAS Registry Number: 5724-81-2[4]

-

Molecular Weight: 69.11 g/mol [4]

-

Synonyms: delta(1)-Pyrroline, Isopyrroline, Δ¹-Pyrroline[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in experimental settings. It is typically a colorless liquid with a pungent, ammoniacal odor.[4][7]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 69.11 | g/mol | [4] |

| Boiling Point | 87.0 to 89.0 | °C at 760 mmHg | [4][7] |

| Density | 0.849 to 0.855 | g/cm³ at 25 °C | [4][8] |

| Refractive Index | 1.440 to 1.446 | at 20 °C | [4][7] |

| Flash Point | 13.33 | °C | [7][8] |

| Solubility | Soluble in water and ethanol | - | [4][9] |

| logP (Octanol/Water) | 0.851 (Crippen Calculated) | - | [10] |

| pKa | 6.8 | - | [11] |

| Enthalpy of Vaporization (ΔvapH°) | 35.0 | kJ/mol | [10][12] |

| Enthalpy of Formation (ΔfH°gas) | 63.0 ± 1.0 | kJ/mol | [10][13] |

| Ionization Energy | 9.71 | eV | [10][14] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of this compound. In solution, this compound exists in a concentration-dependent equilibrium between its monomeric and trimeric forms, which can be distinguished by NMR spectroscopy.[11][15][16]

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy in DMSO-d₆ reveals distinct signals for the monomer and the trimer.[15][17]

| Species | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment | Reference(s) |

| Monomer | 7.56 | s | H-C=N (1H) | [15] |

| 3.70 | m | -N-CH₂- (2H) | [15] | |

| 2.43–2.48 | t | =N-C-CH₂- (2H) | [15] | |

| 1.54–1.78 | m | -CH₂-CH₂-CH₂- (2H) | [15] | |

| Trimer | 2.87–2.91 | td | (6H) | [15] |

| 2.21 | dt | (3H) | [15] | |

| 1.54–1.79 | m | (12H) | [15] |

Mass Spectrometry (MS): The mass spectrum of the this compound monomer shows characteristic ions at m/z 41, 42, 68, and 69.[15] The trimer has also been observed in the gas phase with a signal at m/z 207.[15]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can confirm the absence of the trimer in the gas phase, where the compound exists entirely as the monomer.[16][18]

Reactivity and Stability

A key chemical feature of this compound is its equilibrium between a monomer (M) and a cyclic trimer (T) in solution.[11][16]

Caption: Monomer-trimer equilibrium of this compound in solution.

The trimer is thermodynamically more stable in solution, and neat this compound exists almost purely as the trimer.[11][16] However, the monomer is significantly more volatile.[11] In the gas phase, the trimer irreversibly decomposes into the monomer, meaning the vapor phase consists entirely of the monomeric species.[11][16] The volatility of this compound from aqueous solutions is highly pH-dependent, with a dramatic increase in evaporation rate observed around its pKa of 6.8.[11]

Derivatives of this compound, such as 2-acetyl-1-pyrroline (B57270), are known to be unstable.[5] The pyrroline ring itself is non-reactive, but attached functional groups, like the methyl ketone in 2-acetyl-1-pyrroline, are reactive.[5]

Synthesis and Experimental Protocols

A variety of synthetic routes to 1-pyrrolines have been developed, reflecting their importance as synthetic intermediates.

Common Synthetic Strategies:

-

Cyclization of Aminoalkenes: Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes provides cyclic imines in excellent yields.[19]

-

Reductive Cleavage of Oxime Ethers: Samarium(II) iodide can promote the reductive cleavage of N-O bonds in oxime ethers, leading to N-centered radicals that cyclize to form 1-pyrrolines.[19]

-

Ring Expansion: Cyclobutanol derivatives can react with aminating reagents to achieve ring expansion, forming 1-pyrrolines under mild conditions.[19]

-

Michael Addition and Cyclization: The reaction of chalcones with nitroalkanes, followed by in-situ reduction and cyclization, affords substituted Δ¹-pyrrolines in high yields.[19]

-

Transition-Metal-Free Cyclization: An efficient method involves the cyclization of terminal alkynes with 2-azaallyls using a simple base and solvent combination.[20][21]

Example Experimental Protocol: Synthesis of 2-Substituted 1-Pyrrolines

This protocol is a generalized procedure based on the synthesis of 2-phenyl-1-pyrroline from N-vinylpyrrolidin-2-one, a readily available starting material.[22] This method is adaptable for various aromatic and aliphatic esters.[22]

Step A: Formation of the Keto Lactam Intermediate

-

Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend sodium hydride (NaH) in anhydrous toluene (B28343) under a nitrogen atmosphere.

-

Add a solution of the desired ester (e.g., methyl benzoate) in toluene dropwise to the suspension at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, add a solution of N-vinylpyrrolidin-2-one in toluene dropwise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction with an acidic solution (e.g., dilute HCl) and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude keto lactam intermediate.

Step B: Hydrolysis and Decarboxylation to 2-Substituted this compound

-

Equip a round-bottomed flask with a reflux condenser and a heating mantle.

-

Charge the flask with aqueous hydrochloric acid (e.g., 6 N HCl).

-

Heat the acid to reflux.

-

Dissolve the crude keto lactam from Step A in a suitable solvent (e.g., tetrahydrofuran, THF) and add it slowly to the refluxing acid.

-

Continue refluxing for 1.5-2 hours until hydrolysis and decarboxylation are complete.

-

Cool the reaction mixture and neutralize it with a strong base (e.g., 50% NaOH) to a pH > 12, keeping the temperature below 25 °C.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure to yield the crude 2-substituted this compound.

-

Purify the product via distillation or chromatography as needed.

Example Experimental Protocol: Analysis by Headspace GC-MS

This protocol describes a general workflow for the analysis of volatile this compound derivatives, such as 2-acetyl-1-pyrroline (2-AP), in a solid matrix like rice.[23][24][25]

-

Sample Preparation: Place a known quantity (e.g., 1.0 g) of the ground sample into a 20-mL headspace vial.

-

Extraction: Add a basic solution (e.g., 7.5 mL of 0.1 M KOH) and salt (e.g., 2.2 g NaCl) to the vial to facilitate the release of volatile compounds.[24] For some applications, derivatization with agents like o-phenylenediamine (B120857) can be performed to create a more stable analyte for LC-MS/MS analysis.[26]

-

Headspace Sampling: Seal the vial and place it in a headspace autosampler. Incubate the sample at a controlled temperature (e.g., 40-80 °C) for a specific duration (e.g., 4 hours) to allow volatile compounds to partition into the headspace.[24] Techniques like headspace solid-phase microextraction (HS-SPME) or headspace sorptive extraction (HSSE) can be used to concentrate the analytes.[23][24]

-

GC-MS Analysis:

-

Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) for chromatographic separation.

-

Temperature Program: Employ a temperature gradient to separate the compounds. For example, hold at 45 °C, then ramp at 3 °C/min to 150 °C.[27]

-

Detection: Use a mass spectrometer to detect and identify the compounds based on their mass spectra and retention times. Monitor for characteristic ions of this compound (m/z 69) or its derivatives.[15]

-

-

Quantification: Quantify the analyte using an external or internal standard calibration curve.

Caption: General workflow for synthesis and analysis of this compound derivatives.

Biological Role and Significance

This compound is a naturally occurring metabolite found in a wide range of organisms, from bacteria like E. coli to humans.[4] It plays a central role in several biochemical pathways.

Precursor to Aroma Compounds: this compound is a critical precursor in the biosynthesis of 2-acetyl-1-pyrroline (2-AP), the principal aroma compound responsible for the characteristic "popcorn-like" scent of basmati and jasmine rice, as well as many other foods.[5][26] The formation of 2-AP involves the acylation of this compound, which is a metabolic degradation product of proline and ornithine.[5]

Metabolism of Polyamines and GABA Formation: In plants and other organisms, this compound is an intermediate in the catabolism of polyamines like putrescine and spermidine. These are converted into this compound by diamine oxidase and polyamine oxidase, respectively.[28] Subsequently, this compound is catalyzed by pyrroline dehydrogenase to form gamma-aminobutyric acid (GABA), an important signaling molecule.[28]

Caption: Biosynthesis of GABA from polyamines via a this compound intermediate.

Role in Cancer Biology: Recent research has implicated a this compound derivative in cancer-mediated immune suppression. This compound-5-carboxylate (P5C), a molecule released by prostate cancer cells, has been shown to inhibit the proliferation and function of T cells by increasing reactive oxygen species (ROS) and upregulating the protein tyrosine phosphatase SHP1.[29]

Applications in Research and Drug Development

The this compound ring system is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, and the ring's structural features make it a versatile starting point for designing novel therapeutic agents.[2][30] The saturated analogue, pyrrolidine, is found in 37 FDA-approved drugs, highlighting the importance of this five-membered nitrogen heterocycle in pharmaceutical science.[6] The ability to synthesize structurally diverse and functionalized 1-pyrrolines allows for the creation of libraries of compounds for screening against various biological targets, including cancer cells.[2][31]

Conclusion

This compound is a multifaceted molecule with a rich chemistry and significant biological relevance. Its unique properties, including the monomer-trimer equilibrium and pH-dependent volatility, present interesting challenges and opportunities for research. As a key metabolic intermediate and a versatile synthetic platform, this compound and its derivatives will continue to be important targets of study for chemists, biochemists, and drug development professionals aiming to understand biological processes and design new therapeutic agents.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrroline - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H7N | CID 79803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. This compound, 5724-81-2 [thegoodscentscompany.com]

- 9. scent.vn [scent.vn]

- 10. This compound (CAS 5724-81-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. On the chemistry of this compound in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 19. This compound synthesis [organic-chemistry.org]

- 20. Synthesis of this compound derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of this compound derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]

- 24. Analysis of 2-Acetyl-1-Pyrroline in Rice by HSSE/GC/MS [cerealsgrains.org]

- 25. s4science.at [s4science.at]

- 26. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Expression Profiling of the Aluminum-Activated Malate Transporter (ALMT) Gene Family in Pumpkin in Response to Aluminum Stress and Exogenous Polyamines [mdpi.com]

- 29. This compound-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Δ¹-Pyrroline-5-Carboxylate from Ornithine and Proline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary biosynthetic routes for Δ¹-pyrroline-5-carboxylate (P5C), a critical intermediate in amino acid metabolism. The synthesis of P5C from two key precursors, L-ornithine and L-proline, is central to the interplay between the urea (B33335) cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism.[1][2] Understanding these pathways, the enzymes that catalyze them, and the methodologies to study them is crucial for research in metabolic diseases, oncology, and drug development.

Introduction to Δ¹-Pyrroline-5-Carboxylate (P5C)

Δ¹-Pyrroline-5-carboxylate (P5C) is a pivotal metabolic intermediate connecting the pathways of proline, ornithine, and glutamate.[1][2] It exists in a tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSA).[1][2] This spontaneous, non-enzymatic cyclization is a key feature of its biochemistry.[1][3][4] As a precursor for proline synthesis and a product of its degradation, P5C is central to cellular redox balance, apoptosis, and responses to metabolic stress.[5][6][7]

Pathway I: Synthesis from L-Ornithine

The conversion of L-ornithine to P5C is a vital link between the urea cycle and glutamate/proline metabolism. This transformation is primarily catalyzed by the mitochondrial enzyme Ornithine Aminotransferase (OAT).

Biochemical Reaction

Ornithine Aminotransferase (OAT, EC 2.6.1.13) catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate (aKG).[8][9][10] This reaction yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate.[8][9] The GSA product then spontaneously cyclizes to form P5C.[1][3][8] OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that operates via a ping-pong mechanism.[8][9][11]

The overall reaction can be summarized as: L-Ornithine + α-Ketoglutarate ⇌ L-Glutamate-γ-semialdehyde + L-Glutamate L-Glutamate-γ-semialdehyde ⇌ Δ¹-Pyrroline-5-carboxylate (P5C) + H₂O

Pathway Visualization

References

- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | L-glutamate gamma-semialdehyde <=> L-1-pyrroline-5-carboxylate [reactome.org]

- 5. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 6. Human Δthis compound-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline dehydrogenase is a positive regulator of cell death in different kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Elusive Precursor: A Technical Guide to the Natural Occurrence of 1-Pyrroline in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrroline is a highly volatile and reactive cyclic imine that serves as a critical intermediate in the formation of key aroma compounds in a wide variety of food products. While its direct quantification in food matrices is challenging due to its transient nature, its presence is inferred through the abundance of its derivatives, most notably the potent flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP). This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, focusing on its formation pathways from amino acid precursors, methodologies for the analysis of its derivatives, and a summary of the quantitative data available for 2-acetyl-1-pyrroline as an indicator of this compound's presence.

Introduction

This compound, a five-membered heterocyclic amine, is a significant, albeit often transient, component in the flavor chemistry of many cooked and processed foods. Its importance lies in its role as a key precursor to potent aroma compounds, particularly 2-acetyl-1-pyrroline (2-AP), which imparts desirable "popcorn-like" or "roasty" aromas to foods such as aromatic rice, bread crust, and popcorn.[1][2] The formation of this compound is primarily linked to the thermal degradation of the amino acids proline and ornithine, occurring during processes like the Maillard reaction and Strecker degradation.[3][4] Understanding the natural occurrence and formation of this compound is crucial for controlling and optimizing the flavor profiles of various food products.

Formation Pathways of this compound in Foods

The primary pathways for the formation of this compound in food systems involve the degradation of the amino acids L-proline and L-ornithine.

Strecker Degradation of Proline and Ornithine

The Strecker degradation, a key component of the Maillard reaction, is a major route for this compound formation.[4] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which are readily formed during the heating of sugars.

-

From Proline: Proline undergoes oxidative deamination and decarboxylation to yield this compound.

-

From Ornithine: Ornithine can also be converted to this compound through a similar degradation process.[3]

Enzymatic Pathways

In certain biological systems, such as in fragrant rice, enzymatic pathways can also lead to the formation of this compound precursors. Proline can be converted to Δ¹-pyrroline-5-carboxylic acid (P5C), which is in equilibrium with glutamate (B1630785) semialdehyde. P5C can then be a precursor to this compound.[5][6] Similarly, ornithine can be converted to P5C via ornithine aminotransferase.[7][8]

Challenges in Direct Quantification of this compound

The direct measurement of this compound in food products is analytically challenging due to several factors:

-

High Volatility and Reactivity: this compound is a small, volatile molecule that readily participates in further reactions, particularly with carbonyl compounds to form derivatives like 2-AP.[9]

-

Instability: It is unstable and can undergo self-condensation or react with other food matrix components.[3]

-

Low Concentrations: As a transient intermediate, its concentration in food at any given time is expected to be very low.

Due to these challenges, most quantitative studies focus on its stable and highly aromatic derivative, 2-acetyl-1-pyrroline (2-AP). The concentration of 2-AP is often used as an indirect indicator of the formation and presence of this compound.

Quantitative Occurrence of 2-Acetyl-1-Pyrroline (as an indicator for this compound)

The following table summarizes the concentration of 2-acetyl-1-pyrroline found in various food products. It is important to note that these values can vary significantly based on factors such as raw material composition, processing conditions (temperature, time, pH), and storage.

| Food Product | Concentration of 2-Acetyl-1-pyrroline (µg/kg) | Reference(s) |

| Cereals and Grains | ||

| Aromatic Rice (fragrant rice) | 32.9 - 1400 | [1][10] |

| Non-Aromatic Rice | 0.2 - 4.5 | [1] |

| Wheat Bread (crust) | 18 | [2] |

| Brown Bread (crust) | 18 | [2] |

| Rye Bread (crust) | 18 | [2] |

| Popcorn | 38 | [2] |

| Plant-Based Products | ||

| Pandan Leaves (fresh) | 10,260 | [11] |

| Bread Flowers (Vallaris glabra, fresh) | 3,360 | [11] |

| Bread Flowers (Vallaris glabra, dry) | 26,120 | [11] |

| Meat and Dairy Products | ||

| Cooked Lean Beef | Present, not quantified | [12] |

| Fermented Sausages | Present, not quantified | [12] |

Note: The concentrations are highly variable and dependent on the specific variety, processing, and analytical method used.

Experimental Protocols for Analysis

While direct analysis of this compound is uncommon, the methodologies for its key derivative, 2-AP, are well-established. These protocols can be adapted for the challenging task of this compound analysis, likely requiring derivatization to a more stable compound.

General Workflow for Volatile Compound Analysis

The analysis of volatile compounds like this compound and its derivatives from a complex food matrix typically involves extraction, concentration, separation, and detection.

Key Experimental Methodologies for 2-Acetyl-1-pyrroline

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. The food sample is placed in a sealed vial and heated to release volatile compounds into the headspace. A fused-silica fiber coated with a stationary phase is exposed to the headspace to adsorb the analytes.[1][9]

-

Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for polar compounds like 2-AP.

-

Incubation: Typically at 60-80°C for 15-30 minutes to facilitate the release of volatiles.

-

-

Simultaneous Distillation-Extraction (SDE): A more exhaustive extraction method where the sample is steam distilled while the distillate is continuously extracted with an organic solvent. This technique can provide higher recoveries but may also lead to the formation of artifacts due to prolonged heating.[9]

For improved stability and chromatographic performance, derivatization can be employed. A novel method for 2-AP involves derivatization with o-phenylenediamine (B120857) to form a stable quinoxaline, which can then be analyzed by HPLC-MS/MS.[2] A similar strategy could potentially be developed for this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and identification of volatile compounds.[11]

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for good separation of polar analytes.

-

Injection: The analytes are thermally desorbed from the SPME fiber in the hot GC inlet.

-

Detection: Mass spectrometry provides structural information for identification and can be used in selected ion monitoring (SIM) mode for sensitive quantification.

-

-

Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification. A known amount of a stable isotope-labeled internal standard (e.g., deuterated 2-AP) is added to the sample at the beginning of the analysis. The ratio of the native analyte to the labeled standard is measured by MS, which corrects for losses during sample preparation and analysis.[10]

Conclusion

This compound is a pivotal but elusive compound in food flavor chemistry. Its natural occurrence is intrinsically linked to the degradation of proline and ornithine during food processing, primarily through the Maillard reaction. While direct quantification of this compound remains a significant analytical challenge, the abundance of its highly aromatic derivative, 2-acetyl-1-pyrroline, serves as a valuable indicator of its formation. Further research into derivatization techniques and highly sensitive analytical methods may enable the direct and accurate quantification of this compound in food matrices, providing deeper insights into flavor formation and control. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working to understand and manipulate the complex world of food aroma.

References

- 1. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. 1‐Pyrroline: The Odor Component of Strecker‐Degraded Proline and Ornithine | Semantic Scholar [semanticscholar.org]

- 5. The formation of ornithine from proline in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of deltathis compound-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jianhaidulab.com [jianhaidulab.com]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. mdpi.com [mdpi.com]

1-Pyrroline-5-Carboxylate (P5C): A Pivotal Hub in Cellular Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Δ¹-Pyrroline-5-carboxylate (P5C), a cyclic imino acid, stands at a critical intersection of amino acid metabolism. It serves as an essential intermediate in the biosynthesis and degradation of proline and arginine.[1] In solution, P5C exists in a spontaneous equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA).[1][2] Due to its central position, the regulation of P5C levels is vital for cellular homeostasis, redox balance, and energy metabolism.[3] Dysregulation of P5C metabolism is implicated in several pathological conditions, including genetic disorders like hyperprolinemia, and complex diseases such as cancer and neurological disorders, making it a molecule of significant interest for therapeutic development.[4][5][6][7][8]

Core Metabolic Pathways

P5C is the convergent intermediate of three major metabolic pathways originating from glutamate (B1630785), ornithine, and proline. These pathways are tightly regulated and compartmentalized within the cell, primarily between the cytosol and mitochondria.

The Glutamate Pathway (Proline Biosynthesis)

In most eukaryotes, the primary route for de novo proline synthesis begins with L-glutamate.[1] This conversion is catalyzed by the bifunctional mitochondrial enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS).[1][9] P5CS performs two sequential reactions: the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403), followed by the NAD(P)H-dependent reduction of this intermediate to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form P5C.[9][10]

The Ornithine Pathway

Ornithine, derived from the urea (B33335) cycle or arginine catabolism, provides an alternative route to P5C. The mitochondrial enzyme ornithine aminotransferase (OAT) catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing GSA and L-glutamate.[2][11] The GSA then equilibrates to P5C.[2] This pathway links the urea and tricarboxylic acid (TCA) cycles, playing a crucial role in nitrogen and carbon metabolism.[5]

The Proline Catabolism Pathway

The degradation of proline is initiated in the mitochondria by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX).[3][4][5] PRODH is an inner mitochondrial membrane enzyme that catalyzes the FAD-dependent oxidation of L-proline to P5C.[5][12] This reaction donates electrons to the electron transport chain, contributing to ATP production.[12][13]

Fate of P5C

Once formed, P5C can be directed down two primary routes:

-

Conversion to Proline: In the final step of proline biosynthesis, P5C is reduced to L-proline by the enzyme Δ¹-pyrroline-5-carboxylate reductase (P5CR), utilizing NADH or NADPH as a cofactor.[10][14][15] This reaction occurs in both the cytosol and mitochondria.[16][17]

-

Conversion to Glutamate: For proline catabolism to be completed, P5C is oxidized to L-glutamate by the mitochondrial enzyme P5C dehydrogenase (P5CDH).[1][18]

The interplay between these biosynthetic and catabolic pathways, known as the "proline cycle," is critical for shuttling redox equivalents between the cytosol and mitochondria and for producing reactive oxygen species (ROS) involved in cell signaling.[10]

Enzymology of P5C Metabolism

The enzymes governing P5C synthesis and degradation are critical control points. Their characteristics are summarized below.

| Enzyme | Gene(s) (Human) | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |

| Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) | ALDH18A1 | 1.2.1.41 / 2.7.2.11 | L-Glutamate, ATP, NAD(P)H | P5C, ADP, NAD(P)⁺ | ATP, NAD(P)H | Mitochondrial Matrix[9] |

| Ornithine Aminotransferase (OAT) | OAT | 2.6.1.13 | L-Ornithine, α-Ketoglutarate | P5C/GSA, L-Glutamate | Pyridoxal-5'-phosphate (PLP) | Mitochondrial Matrix[11][19] |

| Proline Dehydrogenase (PRODH/POX) | PRODH, PRODH2 | 1.5.5.2 | L-Proline, FAD | P5C, FADH₂ | FAD | Inner Mitochondrial Membrane[5][12] |

| Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR) | PYCR1, PYCR2, PYCR3 | 1.5.1.2 | P5C, NAD(P)H | L-Proline, NAD(P)⁺ | NAD(P)H | Mitochondria & Cytosol[16] |

| P5C Dehydrogenase (P5CDH) | ALDH4A1 | 1.2.1.88 | P5C/GSA, NAD⁺, H₂O | L-Glutamate, NADH | NAD⁺ | Mitochondrial Matrix[7][18] |

Role in Disease

Imbalances in P5C metabolism are directly linked to human diseases.

-

Hyperprolinemia: Deficiencies in PRODH (Type I) or P5CDH (Type II) lead to elevated proline levels in the blood.[4] Hyperprolinemia Type II (HPII) is more severe, characterized by the accumulation of toxic levels of P5C.[7][20] The excess P5C can react with and inactivate pyridoxal (B1214274) 5'-phosphate (PLP), a vital cofactor for numerous enzymes, leading to neurological symptoms.[7][20]

-

P5CS Deficiency: This rare genetic disorder impairs the synthesis of proline, ornithine, and arginine, leading to neurodegeneration, cataracts, and connective tissue defects.[21][22]

-

Cancer: The proline-P5C cycle is increasingly recognized for its role in cancer. PRODH/POX can act as a tumor suppressor by inducing apoptosis through ROS production, but can also promote metastasis under certain conditions.[5] Conversely, the biosynthetic enzyme PYCR1 is often upregulated in hepatocellular carcinoma and promotes cancer cell proliferation.[23]

-

T-Cell Function: P5C released by prostate cancer cells has been shown to suppress T-cell proliferation and function by upregulating the phosphatase SHP1 and increasing ROS, thereby contributing to immune evasion.[8]

Experimental Protocols

Quantification of P5C in Biological Samples

Accurate quantification of P5C is challenging due to its reactivity. Methods range from colorimetric assays to more specific mass spectrometry-based techniques.

Protocol 1A: Colorimetric Quantification with o-Aminobenzaldehyde (oAB)

This method relies on the reaction of oAB with the open-chain form of P5C (GSA) to form a yellow-colored dihydroquinazolinium derivative that absorbs at 430-440 nm.

-

Reagents:

-

Extraction Buffer: 50 mM HCl

-

Cation-Exchange Resin: Dowex AG50 WX4 (or similar)

-

Elution Buffer: 1 M HCl

-

o-Aminobenzaldehyde (oAB) Reagent: 0.01 M oAB in 0.02 M phosphate buffer, pH 7.0.[24]

-

P5C Standard

-

-

Methodology:

-

Extraction: Homogenize tissue or cells in ice-cold 50 mM HCl.[25] Centrifuge at >12,000 x g for 10 min to pellet debris.

-

Purification (Optional but Recommended): Load the supernatant onto a pre-equilibrated Dowex cation-exchange column to separate P5C from interfering compounds. Elute with 1 M HCl and collect fractions.[25]

-

Reaction: In a microplate well or cuvette, mix the sample (or standard) with the oAB reagent. A typical ratio is 1:1 sample to reagent volume.

-

Incubation: Incubate at room temperature for 30-60 minutes to allow for color development.

-

Measurement: Read the absorbance at 430 nm.[24]

-

Quantification: Determine the P5C concentration by comparing the sample absorbance to a standard curve generated with known concentrations of P5C. The molar extinction coefficient (ε) is approximately 1860 M⁻¹cm⁻¹.[24]

-

Protocol 1B: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest specificity and sensitivity for P5C quantification, and is essential for complex matrices.

-

Reagents & Equipment:

-

UHPLC system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer.

-

C18 reverse-phase analytical column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Internal Standard (IS): Isotope-labeled P5C (if available) or a structurally similar compound.

-

-

Methodology:

-

Sample Preparation:

-

Extract P5C from the biological matrix using a protein precipitation method (e.g., with cold acetonitrile or methanol (B129727) containing the IS).

-

Vortex and centrifuge at high speed to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 95% A, 5% B).

-

-

Chromatography:

-

Inject the reconstituted sample onto the C18 column.

-

Elute using a gradient program, starting with high aqueous phase (e.g., 95% A) and ramping up the organic phase (B) to elute P5C.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a QQQ system. Monitor specific precursor-to-product ion transitions for P5C and the IS. For P5C (C₅H₇NO₂), the protonated molecule [M+H]⁺ has an m/z of 114.1. A common product ion is m/z 68.1 (from loss of H₂O and CO).

-

-

Data Analysis:

-

Integrate the peak areas for the P5C and IS transitions.

-

Calculate the peak area ratio (P5C/IS).

-

Quantify the P5C concentration in the sample by comparing its area ratio to a calibration curve prepared in a similar matrix.

-

-

Enzyme Activity Assays

Protocol 2A: P5C Reductase (P5CR) Activity Assay

This assay measures the P5C-dependent oxidation of NAD(P)H, which is monitored as a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate 1: 0.5 mM NADPH (or NADH).

-

Substrate 2: P5C solution (concentration to be optimized, e.g., 1-5 mM).

-

Enzyme Source: Purified recombinant P5CR or cell/tissue lysate.

-

-

Methodology:

-

Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer and NADPH.

-

Add the enzyme source to the mixture and incubate for 2-3 minutes at a constant temperature (e.g., 37°C) to establish a baseline reading.

-

Initiate the reaction by adding the P5C substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

Protocol 2B: Proline Dehydrogenase (PRODH) Activity Assay

PRODH activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.2.

-

Substrate: 50 mM L-Proline.

-

Electron Acceptor: 100 µM DCPIP.

-

Electron Transfer Mediator: 1 mM Phenazine methosulfate (PMS).

-

Enzyme Source: Isolated mitochondrial fraction.

-

-

Methodology:

-

In a cuvette, combine Assay Buffer, DCPIP, and PMS.

-

Add the mitochondrial preparation (enzyme source) and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding L-proline.

-

Monitor the decrease in absorbance of DCPIP at 600 nm.

-

Calculate the enzyme activity based on the rate of absorbance change (ε for DCPIP at 600 nm is 21,000 M⁻¹cm⁻¹).

-

References

- 1. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline dehydrogenase: a key enzyme in controlling cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRODH Gene [biocodify.com]

- 5. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 6. Identification of proline, this compound-5-carboxylate and glutamic acid as biomarkers of depression reflecting brain metabolism using carboxylomics, a new metabolomics method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Deltathis compound-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures of Δthis compound-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Proline oxidase - Wikipedia [en.wikipedia.org]

- 14. proteopedia.org [proteopedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyrroline-5-carboxylate reductase - Wikipedia [en.wikipedia.org]

- 17. WikiGenes - PYCR1 - pyrroline-5-carboxylate reductase 1 [wikigenes.org]

- 18. mdpi.com [mdpi.com]

- 19. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 20. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Understanding pyrroline-5-carboxylate synthetase deficiency: clinical, molecular, functional, and expression studies, structure-based analysis, and novel therapy with arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deltathis compound-5-carboxylate synthase deficiency: neurodegeneration, cataracts and connective tissue manifestations combined with hyperammonaemia and reduced ornithine, citrulline, arginine and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 25. Measurement of δthis compound-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies | MDPI [mdpi.com]

An In-depth Technical Guide to the Tautomerism between 1-Pyrroline and 2-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolines, as fundamental five-membered nitrogen-containing heterocycles, are key structural motifs in a vast array of natural products and pharmacologically active compounds. The interconversion between the two isomeric forms, 1-pyrroline and 2-pyrroline, represents a classic case of imine-enamine tautomerism. While this tautomeric relationship is theoretically fundamental, it remains a sparsely explored area in scientific literature, with a notable absence of quantitative experimental data. This guide provides a comprehensive overview of the core principles governing this tautomerism, posits the expected equilibrium based on established chemical principles, and furnishes detailed, actionable protocols for its experimental and computational investigation. The methodologies outlined herein are designed to empower researchers to quantitatively characterize the thermodynamics and kinetics of this equilibrium, a critical step for applications in drug design, reaction mechanism elucidation, and chemical biology where tautomeric preference can dictate molecular properties and biological activity.

Introduction: The Imine-Enamine Tautomerism of Pyrrolines

Pyrrolines are dihydrogenated derivatives of pyrrole (B145914), with the position of the double bond defining the isomer. The tautomerism between this compound and 2-pyrroline is a specific example of prototropic tautomerism, wherein the isomers are readily interconvertible by the migration of a proton and the concomitant shift of a double bond.

-

This compound (3,4-Dihydro-2H-pyrrole): This isomer is a cyclic imine , characterized by a carbon-nitrogen double bond (C=N) within the five-membered ring.

-

2-Pyrroline (2,3-Dihydro-1H-pyrrole): This isomer is a cyclic enamine , featuring a carbon-carbon double bond (C=C) adjacent to the nitrogen atom.

The ability of these structures to interconvert has significant implications for their chemical reactivity and biological function. The imine form presents an electrophilic carbon atom at the C=N bond, susceptible to nucleophilic attack, while the enamine form features a nucleophilic α-carbon, akin to enols and enolates. Understanding and controlling this tautomeric balance is therefore critical for professionals in drug development and organic synthesis.

Quantitative Data on Pyrroline (B1223166) Tautomerism

As of this writing, there is a notable scarcity of published quantitative data specifically for the tautomeric equilibrium between the parent this compound and 2-pyrroline molecules. Studies on this compound have predominantly focused on its distinct monomer-trimer equilibrium in solution and the gas phase, rather than its tautomerization to 2-pyrroline.[1][2][3][4]

To provide context for researchers aiming to study this system, the following table summarizes computational data for a related imine-enamine tautomerism in a different system, as quantitative values for the pyrroline equilibrium are not available. This data illustrates the typical energy differences observed and the influence of the medium.

Table 1: Calculated Relative Gibbs Free Energy (ΔG) for an Analogous Imine-Enamine Tautomerism

| Tautomeric Pair | Medium | Computational Method | ΔG (kcal/mol) (Imine → Enamine) | Predominant Form | Reference |

|---|---|---|---|---|---|

| Substituted Pyrones | Gas Phase | B3LYP/6-311+G** | +8.9 | Imine | [5] |

| Substituted Pyrones | Chloroform | B3LYP/6-311+G** | +6.0 | Imine | [5] |

| Substituted Pyrones | DMSO | B3LYP/6-311+G** | +4.2 | Imine |[5] |

Note: Data is for an analogous system and should be used for illustrative purposes only. The positive ΔG values indicate that the enamine form is less stable than the imine form.

Experimental Protocols for Tautomer Analysis

Investigating the this compound and 2-pyrroline equilibrium requires sophisticated analytical techniques capable of distinguishing between the two isomers and quantifying their relative concentrations.

Synthesis and Handling

Both this compound and 2-pyrroline are known to be reactive and require careful handling. This compound, in particular, is prone to trimerization, especially at high concentrations.[1][2] 2-Pyrroline can be synthesized via the reduction of pyrrole.[5]

Protocol for Synthesis of 2-Pyrroline:

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool 500 mL of 20% hydrochloric acid to 0°C using an ice-salt bath.

-

Addition of Reagents: While stirring vigorously, add 200 g of zinc dust. Subsequently, add 50 g of pyrrole slowly from the dropping funnel over a period of approximately 1 hour, ensuring the temperature does not exceed 10°C.

-

Stirring and Filtration: After the addition is complete, add 30 mL of concentrated hydrochloric acid and continue stirring for 2 hours while maintaining the temperature between 15-25°C. Remove the cooling bath and stir for an additional 4.5 hours at room temperature. Filter the mixture to remove unreacted zinc, and wash the zinc with a small amount of water.

-

Workup and Distillation: Add alkali to the filtrate until the zinc hydroxide (B78521) redissolves. Perform a steam distillation until the distillate is no longer alkaline. Acidify the distillate with hydrochloric acid and evaporate to dryness.

-

Extraction and Purification: Treat the sticky residue with a 40% sodium hydroxide solution and extract twice with diethyl ether. Dry the ether extracts with sodium sulfate (B86663) and distill to afford 2-pyrroline (boiling point: 89-92°C).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare solutions of the pyrroline sample in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a known concentration (e.g., 10-50 mM).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Signal Assignment:

-

This compound (Imine): Expect a characteristic signal for the iminic proton (CH =N) in the ¹H NMR spectrum, typically downfield.

-

2-Pyrroline (Enamine): Expect signals for the vinylic protons of the C=C bond and a signal for the N-H proton. The chemical shift of the N-H proton will be highly dependent on the solvent and concentration.

-

-

Quantification: Determine the molar ratio of the two tautomers by integrating the well-resolved signals corresponding to each isomer in the ¹H NMR spectrum. The equilibrium constant (Keq = [2-pyrroline]/[this compound]) can then be calculated.

-

Variable Temperature (VT) NMR: If the interconversion is fast on the NMR timescale, leading to broadened or averaged signals, perform VT-NMR experiments. Lowering the temperature can slow the exchange rate, allowing for the resolution of signals for individual tautomers.

UV-Vis and IR Spectroscopy

These techniques can provide complementary evidence for the presence of both tautomers.

-

Infrared (IR) Spectroscopy:

-

This compound: Look for a characteristic C=N stretching vibration band (approx. 1650-1690 cm⁻¹).

-

2-Pyrroline: Look for a C=C stretching band (approx. 1620-1680 cm⁻¹) and an N-H stretching band (approx. 3200-3500 cm⁻¹).

-

-

UV-Vis Spectroscopy: The different chromophores (C=N in the imine vs. C=C-N in the enamine) should result in distinct absorption maxima, allowing for another potential method of quantification.

Computational Chemistry Protocols

In the absence of experimental data, computational modeling provides a robust framework for predicting the relative stabilities and thermodynamic properties of tautomers. Density Functional Theory (DFT) is a highly effective method for this purpose.[2][6][7][8][9]

Protocol for DFT Calculations:

-

Structure Optimization:

-

Build the 3D structures of this compound and 2-pyrroline.

-

Perform geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized structures at the same level of theory.

-

Confirm that both structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies. The output of this step also provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

-

-

Solvation Effects:

-

To model the system in solution, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, for various solvents (e.g., water, chloroform, DMSO).

-

Perform frequency calculations within the solvation model to obtain the Gibbs free energies in solution.

-

-

Energy Calculation and Analysis:

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers: ΔG = G(2-pyrroline) - G(this compound).

-

A negative ΔG indicates that 2-pyrroline is more stable, while a positive ΔG indicates that this compound is more stable.

-

Calculate the equilibrium constant using the formula: Keq = e(-ΔG/RT).

-

-

Transition State Search (Optional):

-

To determine the energy barrier for interconversion, perform a transition state (TS) search using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

-

Confirm the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the proton transfer coordinate. This allows for the calculation of the activation energy (ΔG‡).

-

Visualizations

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core tautomeric relationship and the workflows for its investigation.

Caption: The tautomeric equilibrium between this compound (imine) and 2-pyrroline (enamine).

Caption: Workflow for the experimental investigation of pyrroline tautomerism.

Caption: Workflow for the computational (DFT) analysis of pyrroline tautomerism.

Conclusion and Future Directions

The tautomeric relationship between this compound and 2-pyrroline is a fundamental aspect of the chemistry of these important heterocycles, yet it remains largely uncharacterized in the scientific literature. Based on the principles of imine-enamine tautomerism, the imine form, this compound, is predicted to be the dominant species at equilibrium. However, the precise thermodynamic and kinetic parameters governing this interconversion are unknown and represent a significant knowledge gap.

The experimental and computational protocols detailed in this guide provide a clear and robust framework for researchers to pursue the definitive characterization of this equilibrium. A thorough understanding of the factors that influence the tautomeric preference—such as substitution, solvent, and temperature—is crucial. Such knowledge will undoubtedly aid in the rational design of novel therapeutics, the development of synthetic methodologies, and the interpretation of biological processes involving the versatile pyrroline scaffold. Future research should focus on applying these protocols to the parent pyrroline system and its various derivatives to build a quantitative and predictive understanding of this important tautomeric phenomenon.

References

- 1. prepchem.com [prepchem.com]

- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 4. On the chemistry of this compound in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. chemrxiv.org [chemrxiv.org]

- 7. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

The Dynamic Equilibrium of 1-Pyrroline in Solution: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the monomer-trimer equilibrium of 1-pyrroline in solution, a phenomenon of significant interest in the fields of organic chemistry, chemical ecology, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the principles governing this equilibrium, the experimental methodologies to characterize it, and its implications.

Introduction to the this compound Monomer-Trimer Equilibrium

This compound, a five-membered cyclic imine, is a volatile organic compound with a characteristic odor. In solution, it exists in a dynamic equilibrium between its monomeric form and a more thermodynamically stable trimeric form.[1][2] This equilibrium is not static and is influenced by several factors, including concentration, solvent, and pH. Understanding and controlling this equilibrium is crucial for applications where the concentration and availability of the monomeric form are critical, such as in the study of pheromones and the development of novel therapeutics. Neat this compound is essentially the pure trimer.[3][4][5] In the gas phase, the trimer irreversibly decomposes into the monomeric species.[3][4][5]

Quantitative Data Summary

The equilibrium between the this compound monomer (M) and trimer (T) can be represented by the following equation:

3M ⇌ T

The following tables summarize the key quantitative data gathered from spectroscopic studies of this equilibrium.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer and Trimer in DMSO-d₆

| Species | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Monomer | ¹H | 7.56 | s |

| ¹H | 3.70 | m | |

| ¹H | 2.43-2.48 | t | |

| ¹H | 1.54-1.78 | m | |

| Trimer | ¹H | 2.87-2.91 | td |

| ¹H | 2.21 | dt | |

| ¹H | 1.54-1.79 | m | |

| Monomer | ¹³C | 166.5 | - |

| ¹³C | 60.7 | - | |

| ¹³C | 36.4 | - | |

| ¹³C | 20.2 | - | |

| Trimer | ¹³C | 81.4 | - |

| ¹³C | 45.3 | - | |

| ¹³C | 27.5 | - | |

| ¹³C | 19.9 | - |

Data sourced from Zhang et al. (2017).[4][6]

Table 2: Thermodynamic Data for this compound Trimerization in DMSO-d₆

| Parameter | Value |

| ΔG (Gibbs Free Energy) | ≈ -3.2 kcal/mol |

This value indicates that the trimer is the more thermodynamically stable species in solution at room temperature.[6]

Factors Influencing the Equilibrium

The position of the monomer-trimer equilibrium is highly sensitive to the surrounding chemical environment.

-

Concentration: At low concentrations (<1,000 ppm), this compound exists predominantly as the monomer. As the concentration increases, the equilibrium shifts significantly towards the more stable trimer. In its neat form, this compound is almost entirely trimeric.[4][6]

-

Solvent: The polarity of the solvent plays a role in the equilibrium. While detailed comparative studies on a wide range of solvents are limited, the equilibrium has been characterized in deuterated solvents such as DMSO-d₆, CDCl₃, and D₂O for NMR studies.[3][4]

-

pH: The pH of the solution has a dramatic effect on the volatility of this compound, which is directly linked to the monomer-trimer equilibrium. A significant increase in volatility (over 1,000-fold) is observed around the pKa of this compound (6.8).[3][4][5] This suggests that protonation of the imine nitrogen shifts the equilibrium towards the monomer, which is the more volatile species.

Experimental Protocols

The characterization of the this compound monomer-trimer equilibrium primarily relies on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the this compound equilibrium in solution, as it allows for the direct observation and quantification of both the monomer and trimer species.

Objective: To determine the relative concentrations of this compound monomer and trimer in a given solvent.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in the chosen deuterated solvent.

-

Transfer the solutions to NMR tubes.

-

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic signals for the monomer and trimer based on the chemical shifts provided in Table 1.

-

Integrate the well-resolved signals corresponding to the monomer and trimer in the ¹H NMR spectra.

-

Calculate the relative molar ratio of monomer to trimer from the integral values.

-

The equilibrium constant (Keq = [Trimer]/[Monomer]³) can be determined by plotting the concentration of the trimer against the cube of the concentration of the monomer, where the slope of the line is Keq.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for analyzing the gas-phase composition of this compound and confirming the presence of the monomer.

Objective: To analyze the volatile components of a this compound solution and confirm the presence of the monomer in the gas phase.

Materials:

-

This compound solution

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) or an ambient ionization mass spectrometer (e.g., APCI-MS).

Procedure (GC-MS):

-

Inject a headspace sample or a dilute solution of this compound into the GC-MS system.

-

Separate the components based on their volatility and interaction with the GC column.

-

Acquire mass spectra of the eluting compounds.

-

The monomer of this compound will be detected as a molecular ion (or its protonated form) corresponding to its molecular weight (m/z 69 or 70).[6]

Procedure (Ambient Ionization MS):

-

Place a sample of the this compound solution (or the neat liquid) in an appropriate sample holder.

-

Analyze the vapor phase above the sample using an ambient ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire the mass spectrum. The protonated monomer ([M+H]⁺) is typically observed at m/z 70.[6] It is important to note that the trimer is generally not observed in the gas phase as it decomposes to the monomer upon volatilization.[3][4][5]

Visualizing the Equilibrium and Experimental Workflow

This compound Monomer-Trimer Equilibrium

Caption: The reversible equilibrium between three molecules of this compound monomer and one molecule of the trimer.

Experimental Workflow for Equilibrium Analysis

Caption: A generalized workflow for the experimental analysis of the this compound monomer-trimer equilibrium.

Implications for Research and Development

The dynamic nature of the this compound monomer-trimer equilibrium has several important implications:

-

Drug Development: For therapeutic agents that incorporate the this compound moiety, understanding the equilibrium is crucial for formulation and delivery. The concentration of the active monomeric species at the target site will be dependent on the local concentration and environment.

-

Chemical Ecology: In the study of insect pheromones, where this compound can be a component, the volatility and release rate are determined by the monomer concentration at the source. The factors influencing the equilibrium will therefore dictate the efficacy of the chemical signal.

-

Organic Synthesis: When using this compound as a reactant, the reaction kinetics may be influenced by the concentration of the more reactive monomer. Controlling the equilibrium could be a strategy to modulate reaction rates.

Conclusion

The this compound monomer-trimer equilibrium is a fundamental property of this important cyclic imine. A thorough understanding of the factors that influence this equilibrium, coupled with robust analytical methodologies, is essential for researchers and developers working with this compound and its derivatives. This guide provides a foundational overview to aid in the design and interpretation of experiments in this area.

References

- 1. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of 2-acetyl-1-pyrroline in aroma rice using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Pyrroline (also known as 3,4-dihydro-2H-pyrrole), a volatile heterocyclic compound of interest in various fields of chemical and biological research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound exists in a concentration-dependent equilibrium between its monomeric and trimeric forms in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for both species, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Monomer and Trimer) in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Monomer) | Chemical Shift (δ) ppm | Multiplicity | Assignment (Trimer) |

| 7.56 | s | 1H (CH=N) | 2.87-2.91 | td | 6H |

| 3.70 | m | 2H (CH₂) | 2.21 | dt | 3H |

| 2.43-2.48 | t | 2H (CH₂) | 1.54-1.79 | m | 12H |

| 1.54-1.78 | m | 2H (CH₂) |

s = singlet, t = triplet, td = triplet of doublets, dt = doublet of triplets, m = multiplet

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (Monomer and Trimer) in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment (Monomer) | Chemical Shift (δ) ppm | Assignment (Trimer) |

| 166.5 | C=N | 81.4 | C |

| 60.7 | CH₂ | 45.3 | CH₂ |

| 36.4 | CH₂ | 27.5 | CH₂ |

| 20.2 | CH₂ | 19.9 | CH₂ |

Experimental Protocol for NMR Spectroscopy

The NMR spectra were acquired on a Bruker DRX 500 Avance spectrometer operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C nuclei at a temperature of 298 K.[1] Tetramethylsilane (TMS) was utilized as the internal standard for chemical shift referencing. The sample was prepared by dissolving synthesized this compound in DMSO-d₆. For the acquisition of one-dimensional spectra, 64K data points were used. The spectral width was set to 6024 Hz for ¹H NMR and 18519 Hz for ¹³C NMR, with acquisition times of 5.439 seconds and 1.769 seconds, respectively. The resulting spectral resolution was 0.184 Hz per point for ¹H and 0.565 Hz per point for ¹³C. A total of 16 scans for ¹H and 1024 scans for ¹³C were accumulated.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals the presence of both the monomer and, under certain conditions, the trimer.

Mass Spectral Data

Table 3: Characteristic Mass Spectral Fragments for this compound

| m/z | Species | Notes |

| 69 | [M]⁺ | Molecular ion of the monomer |

| 68 | [M-H]⁺ | |

| 42 | Characteristic fragment | |

| 41 | Characteristic fragment | |

| 207 | [M₃]⁺ | Molecular ion of the trimer, observed in GC-MS |

Experimental Protocol for Mass Spectrometry